molecular formula C11H8F3NS B1412829 4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline CAS No. 2059975-00-5

4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline

Cat. No.: B1412829
CAS No.: 2059975-00-5
M. Wt: 243.25 g/mol
InChI Key: UPJWNSZSAMWAHC-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline is an organic compound characterized by a thiophene ring attached to an aniline group, with a trifluoromethyl group at the second position of the aniline ring

Synthetic Routes and Reaction Conditions:

  • Direct Amination: The compound can be synthesized through the direct amination of 2-(trifluoromethyl)thiophene with aniline under high-temperature conditions in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-(trifluoromethyl)thiophene with aniline derivatives in the presence of a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typical methods.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are used.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylated products.

  • Reduction: Reduced amines, amides.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 4-(Thiophen-2-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

  • 2-(Trifluoromethyl)aniline: Does not have the thiophene ring, leading to variations in biological activity and applications.

Uniqueness: The presence of both the thiophene ring and the trifluoromethyl group in 4-(Thiophen-2-yl)-2-(trifluoromethyl)aniline provides unique chemical and biological properties, making it distinct from its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-thiophen-2-yl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NS/c12-11(13,14)8-6-7(3-4-9(8)15)10-2-1-5-16-10/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJWNSZSAMWAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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